molecular formula C21H25NO5 B4175062 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

Cat. No. B4175062
M. Wt: 371.4 g/mol
InChI Key: FLKQPSOYSALBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide, also known as EMD 386088, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of drugs known as dopamine D1 receptor agonists and has been shown to have a high affinity for this receptor subtype.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide 386088 involves its binding to dopamine D1 receptors in the brain. This activation of D1 receptors leads to an increase in cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. These signaling pathways have been shown to play a critical role in the regulation of motor function and other physiological processes.
Biochemical and physiological effects:
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide 386088 has been shown to have several biochemical and physiological effects, including an increase in dopamine release and improved motor function in animal models of Parkinson's disease. Additionally, this compound has been shown to have neuroprotective effects, reducing the loss of dopaminergic neurons in the substantia nigra region of the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide 386088 in lab experiments is its high affinity and selectivity for dopamine D1 receptors, which allows for more precise targeting of these receptors in animal models. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic efficacy.

Future Directions

There are several potential future directions for research on 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide 386088, including:
1. Further studies to elucidate the precise mechanism of action of this compound, particularly with regard to downstream signaling pathways.
2. Investigation of the potential therapeutic applications of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide 386088 in other neurological disorders, such as Huntington's disease and schizophrenia.
3. Development of new analogs of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide 386088 with improved pharmacokinetic properties and/or enhanced efficacy.
4. Exploration of the potential use of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide 386088 as a tool for studying the role of dopamine D1 receptors in various physiological processes.
In conclusion, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide 386088 is a promising compound with potential therapeutic applications in neurological disorders such as Parkinson's disease. Further research is needed to fully understand its mechanism of action and explore its potential in other disease states.

Scientific Research Applications

3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide 386088 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease. Several studies have shown that this compound can activate dopamine D1 receptors in the brain, leading to an increase in dopamine release and improved motor function in animal models of Parkinson's disease.

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-24-17-9-7-15(13-20(17)25-2)11-12-22-21(23)10-8-16-14-26-18-5-3-4-6-19(18)27-16/h3-7,9,13,16H,8,10-12,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKQPSOYSALBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCC2COC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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